molecular formula C12H18O2 B7989816 (4-Butoxy-3-methylphenyl)methanol

(4-Butoxy-3-methylphenyl)methanol

Cat. No.: B7989816
M. Wt: 194.27 g/mol
InChI Key: PPJGTWVYCZJAOZ-UHFFFAOYSA-N
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Description

(4-Butoxy-3-methylphenyl)methanol is an organic compound with the molecular formula C12H18O2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a butoxy group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Butoxy-3-methylphenyl)methanol typically involves the alkylation of 3-methylphenol (m-cresol) with butyl bromide in the presence of a base such as potassium carbonate. The resulting 4-butoxy-3-methylphenol is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to (4-Butoxy-3-methylphenyl)methane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For instance, reaction with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed:

    Oxidation: 4-Butoxy-3-methylbenzaldehyde, 4-Butoxy-3-methylbenzoic acid.

    Reduction: (4-Butoxy-3-methylphenyl)methane.

    Substitution: Various esters and ethers depending on the substituent introduced.

Scientific Research Applications

(4-Butoxy-3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Butoxy-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The butoxy and methyl groups can influence the compound’s lipophilicity and ability to penetrate biological membranes, potentially affecting its bioavailability and activity.

Comparison with Similar Compounds

    (4-Butoxyphenyl)methanol: Lacks the methyl group at the 3-position, which can affect its reactivity and applications.

    (3-Methylphenyl)methanol: Lacks the butoxy group, resulting in different physical and chemical properties.

    (4-Methoxy-3-methylphenyl)methanol: The methoxy group can influence the compound’s polarity and reactivity compared to the butoxy group.

Uniqueness: (4-Butoxy-3-methylphenyl)methanol’s unique combination of butoxy and methyl groups provides distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

(4-butoxy-3-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-4-7-14-12-6-5-11(9-13)8-10(12)2/h5-6,8,13H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJGTWVYCZJAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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